

Application Notes and Protocols for D-Ribulose in Biotechnology and Metabolic Engineering

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Compound of Interest

Compound Name: *D-Ribulose*

Cat. No.: *B7809820*

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Introduction

D-Ribulose, a ketopentose monosaccharide, is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route in most living organisms. While its phosphorylated form, **D-Ribulose-5-phosphate**, is more commonly recognized for its central role in the Calvin cycle and nucleotide biosynthesis, **D-Ribulose** itself is gaining attention as a valuable precursor and target molecule in biotechnology and metabolic engineering. Its applications range from the production of rare sugars and polyols to its use as a building block for specialty chemicals and pharmaceuticals.

These application notes provide an overview of the utility of **D-Ribulose** in various biotechnological processes and detail protocols for its enzymatic production and quantification.

Application Notes

Biocatalytic Production of Rare Sugars and Polyols

D-Ribulose serves as a crucial precursor in the enzymatic synthesis of other rare sugars, such as D-allose and D-psicose, which have significant potential in the food and pharmaceutical industries as low-calorie sweeteners and functional food ingredients. Additionally, **D-Ribulose** can be enzymatically reduced to produce the polyol D-arabitol, a compound with applications in the food, cosmetic, and pharmaceutical industries.

The enzymatic conversion of D-arabinose to **D-Ribulose** is a key step in these biotransformation processes. This reaction is catalyzed by D-arabinose isomerase (D-AI), an enzyme that facilitates the reversible isomerization between aldoses and ketoses.

Metabolic Engineering for Enhanced Production of D-Ribose and its Derivatives

In the metabolic engineering of microorganisms for the overproduction of D-Ribose, the accumulation of intracellular **D-Ribulose**-5-phosphate is a critical step.[1] D-Ribose has significant applications in the production of antiviral drugs and as a nutritional supplement.[2][3] By manipulating the pentose phosphate pathway, for instance, through the disruption of the transketolase gene (tkt), the flux towards D-Ribose-5-phosphate can be enhanced.[1][4] This intermediate is in equilibrium with **D-Ribulose**-5-phosphate, which can then be dephosphorylated to yield **D-Ribulose**, or isomerized to D-Ribose-5-phosphate and subsequently dephosphorylated to D-Ribose. Understanding and engineering the enzymes that interconvert these pentose phosphates, such as ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase, are crucial for optimizing D-Ribose production.

Precursor for Specialty Chemicals and Biofuels

D-Ribulose can serve as a carbon source for microbial fermentation to produce various specialty chemicals and biofuels. Metabolic engineering strategies can be employed to channel **D-Ribulose** into specific biosynthetic pathways. For instance, pathways can be engineered to convert **D-Ribulose** into precursors for bioplastics, organic acids, or advanced biofuels.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the production of D-Ribose, a closely related product of **D-Ribulose** metabolism, and the enzymatic production of **D-Ribulose**-5-phosphate.

Table 1: Microbial Production of D-Ribose

Microorganism	Strain	Substrate (s)	Titer (g/L)	Yield (g/g)	Productivity (g/L·h)	Reference
Bacillus subtilis	SPK1	Glucose (20 g/L) + Xylose (20 g/L)	23.0	-	0.72	
Bacillus subtilis	SPK1 (Fed-batch)	Glucose + Xylose	46.6	-	0.88	
Bacillus subtilis	UJS0717	Corn Starch Hydrolysate (150 g/L Glucose)	48.15	-	-	
Bacillus subtilis	UJS0717	Corn Starch Hydrolysate (20 g/L Corn Steep Liquor)	54.02	0.36	0.75	
Escherichia coli	SGK013	Glucose + Xylose	0.75	-	-	

 Table 2: Enzymatic Production of **D-Ribulose-5-Phosphate**

Enzyme	Source Organism	Process	Substrate	Product	Space/Time Yield (g/L/day)	Reference
D-Ribulokinase	Klebsiella pneumoniae	Enzyme Membrane Reactor (with ATP regeneration)	D-Ribulose	D-Ribulose-5-phosphate	117	
D-Ribulokinase	Klebsiella pneumoniae	Enzyme Membrane Reactor (without ATP regeneration)	D-Ribulose	D-Ribulose-5-phosphate	103	

Experimental Protocols

Protocol 1: Enzymatic Production of D-Ribulose from D-Arabinose

This protocol describes the batch production of **D-Ribulose** from D-arabinose using D-arabinose isomerase (D-AI).

Materials:

- D-arabinose
- D-arabinose isomerase (commercial or purified)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Heating block or water bath
- Reaction tubes

Procedure:

- Prepare a stock solution of D-arabinose (e.g., 20% w/v) in the reaction buffer.
- Determine the optimal enzyme concentration and reaction temperature based on the enzyme's characteristics (typically 50-60°C for thermophilic enzymes).
- In a reaction tube, combine the D-arabinose solution with the D-arabinose isomerase to the desired final concentrations.
- Incubate the reaction mixture at the optimal temperature for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by taking samples at different time points.
- To stop the reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.
- Centrifuge the reaction mixture to pellet the denatured enzyme.
- The supernatant containing **D-Ribulose** can be used for downstream applications or purified further.

Protocol 2: Quantification of D-Ribulose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **D-Ribulose** in a sample, which can be adapted from methods used for other monosaccharides.

Materials:

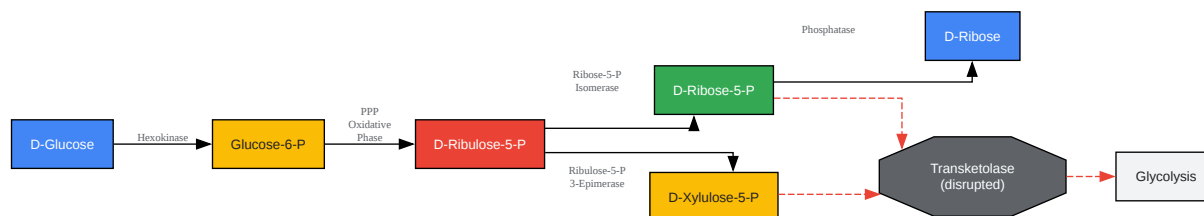
- HPLC system with a refractive index (RI) detector
- Carbohydrate analysis column (e.g., Sugar-Pak I or amine-based column)
- Mobile phase (e.g., HPLC-grade water or acetonitrile/water mixture)
- **D-Ribulose** standard of known purity
- Syringe filters (0.22 µm)

Procedure:

- Preparation of Standards:
 - Prepare a stock solution of **D-Ribulose** (e.g., 10 mg/mL) in the mobile phase.
 - Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
- Sample Preparation:
 - Dilute the sample containing **D-Ribulose** with the mobile phase to a concentration within the range of the calibration standards.
 - Filter the diluted sample through a 0.22 μm syringe filter to remove any particulate matter.
- HPLC Analysis:
 - Set up the HPLC system with the appropriate column and mobile phase.
 - Equilibrate the column until a stable baseline is achieved.
 - Inject a fixed volume (e.g., 10-20 μL) of each standard and sample.
 - Run the analysis under isocratic conditions at a constant flow rate and column temperature.
- Data Analysis:
 - Identify the peak corresponding to **D-Ribulose** based on the retention time of the standard.
 - Integrate the peak area for each standard and sample.
 - Construct a calibration curve by plotting the peak area versus the concentration of the **D-Ribulose** standards.

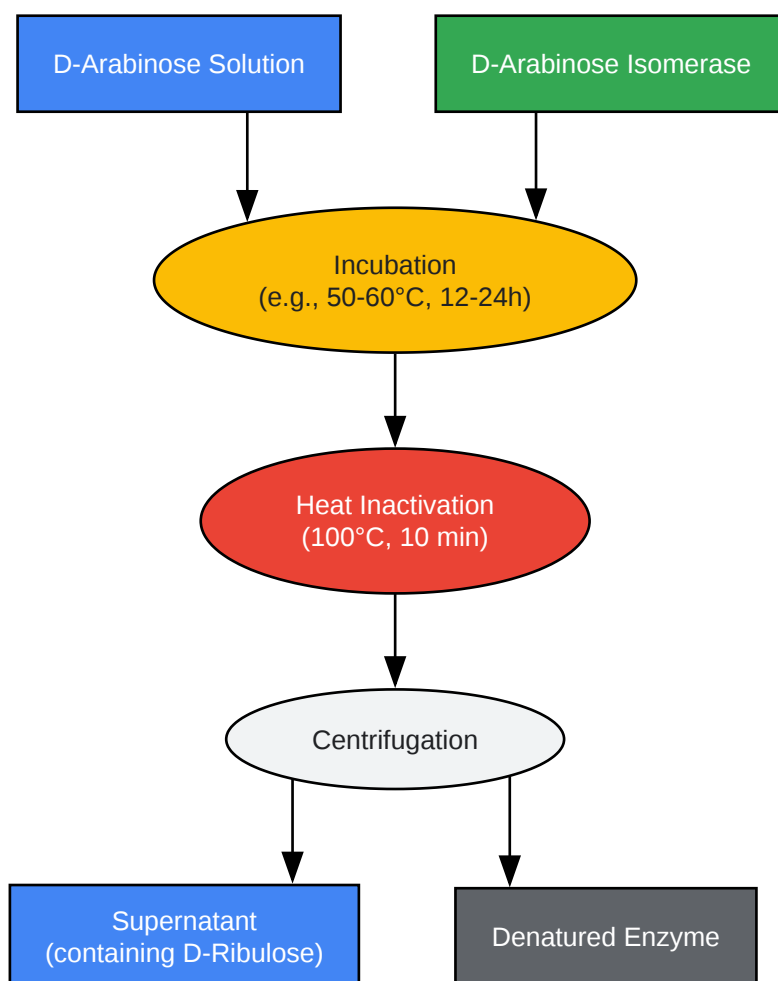
- Determine the concentration of **D-Ribulose** in the sample by interpolating its peak area on the calibration curve.

Visualizations



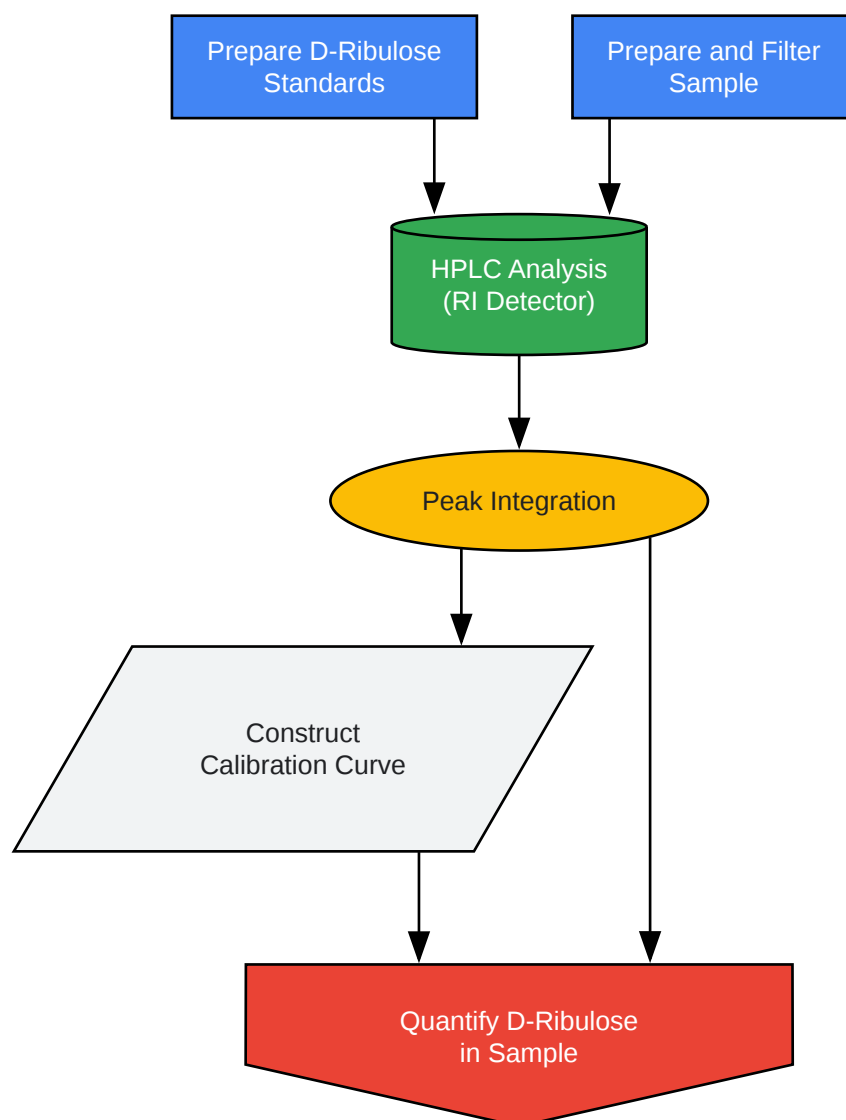
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Caption: Metabolic engineering for D-Ribose production via the Pentose Phosphate Pathway.



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Caption: Workflow for the enzymatic production of **D-Ribulose** from D-Arabinose.



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Caption: Workflow for the quantification of **D-Ribulose** using HPLC.

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